molecular formula C24H28N4O4 B11467707 5-(3,4-dimethoxyphenyl)-2-(piperidin-1-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

5-(3,4-dimethoxyphenyl)-2-(piperidin-1-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

Cat. No.: B11467707
M. Wt: 436.5 g/mol
InChI Key: QEHMSGLITYLISJ-UHFFFAOYSA-N
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Description

5-(3,4-dimethoxyphenyl)-2-(piperidin-1-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a quinoline core fused with a pyrimidine ring, and substituted with a piperidine and a dimethoxyphenyl group. This structural complexity makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dimethoxyphenyl)-2-(piperidin-1-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the pyrimidine ring through cyclization reactions. The piperidine and dimethoxyphenyl groups are then introduced via substitution reactions. Common reagents used in these reactions include strong acids or bases, organic solvents, and catalysts to facilitate the cyclization and substitution processes.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-dimethoxyphenyl)-2-(piperidin-1-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce new alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of similar heterocyclic compounds and can be used in the development of new synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential biological activities. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its potential therapeutic effects. Its ability to interact with specific molecular targets could make it useful in the treatment of certain diseases or conditions.

Industry

In the industrial sector, this compound might be used in the development of new materials or as a precursor for the synthesis of other complex molecules. Its unique structure could impart desirable properties to the materials or products it is used to create.

Mechanism of Action

The mechanism of action of 5-(3,4-dimethoxyphenyl)-2-(piperidin-1-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in their activity or function. The exact pathways involved would depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3,5-dimethoxyphenyl)-2-(piperidin-1-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione
  • 5-(3,4-dimethoxyphenyl)-2-(piperidin-4-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

Uniqueness

The uniqueness of 5-(3,4-dimethoxyphenyl)-2-(piperidin-1-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione lies in its specific substitution pattern and the combination of functional groups. This unique structure can result in distinct chemical and biological properties, setting it apart from similar compounds.

Properties

Molecular Formula

C24H28N4O4

Molecular Weight

436.5 g/mol

IUPAC Name

5-(3,4-dimethoxyphenyl)-2-piperidin-1-yl-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione

InChI

InChI=1S/C24H28N4O4/c1-31-17-10-9-14(13-18(17)32-2)19-20-15(7-6-8-16(20)29)25-22-21(19)23(30)27-24(26-22)28-11-4-3-5-12-28/h9-10,13,19H,3-8,11-12H2,1-2H3,(H2,25,26,27,30)

InChI Key

QEHMSGLITYLISJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2C3=C(CCCC3=O)NC4=C2C(=O)NC(=N4)N5CCCCC5)OC

Origin of Product

United States

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